molecular formula C21H15NO4 B8479930 [4-(1,3-Benzoxazol-2-yl)phenyl](2-hydroxy-4-methoxyphenyl)methanone CAS No. 52981-90-5

[4-(1,3-Benzoxazol-2-yl)phenyl](2-hydroxy-4-methoxyphenyl)methanone

Cat. No. B8479930
Key on ui cas rn: 52981-90-5
M. Wt: 345.3 g/mol
InChI Key: RZUDSEPFZDLHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03988295

Procedure details

To a stirred solution of 12.8 g. (0.05 mole) of 4-(2-benzoxazolyl)benzoyl chloride in 200 ml. of 1,2-dichloroethane is added, in small increments, 14.8 g. (0.11 mole) of anhydrous alumimum chloride at room temperature. The resulting solution is cooled to 10° C. and a solution of 6.2 g. (0.05 mole) of m-methoxyphenol in 50 ml. of dichloroethane is added dropwise over a period of 10 min. The reaction mixture is stirred at 10° C. for 30 min., then allowed to warm to room temperature and stirred at reflux for 1 hr. The reaction mixture is cooled to room temperature and combined with 300 g. cracked ice containing 50 ml. of concentrated hydrochloric acid. The organic layer is separated and washed 2 times with warm water. The organic layer is filtered through filter-cel and the solvent is evaporated on a steam bath leaving a yellow solid residue. The crude solid product is recrystallized from toluene to give 10 g. yellow crystals, m.p. 177°-179° C. (61% yield). The structure and purity of the product are confirmed by IR, NMR, and elemental analysis.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][CH:11]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:23][O:24][C:25]1[CH:26]=[C:27]([OH:31])[CH:28]=[CH:29][CH:30]=1.ClC(Cl)C.Cl>ClCCCl>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:18]=[CH:17][C:13]([C:14]([C:28]2[CH:29]=[CH:30][C:25]([O:24][CH3:23])=[CH:26][C:27]=2[OH:31])=[O:15])=[CH:12][CH:11]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(C(=O)Cl)C=C2
Step Two
Name
Quantity
0.11 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Five
Name
ice
Quantity
50 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 10° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed 2 times with warm water
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered
FILTRATION
Type
FILTRATION
Details
through filter-cel
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated on a steam bath
CUSTOM
Type
CUSTOM
Details
leaving a yellow solid residue
CUSTOM
Type
CUSTOM
Details
The crude solid product is recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
to give 10 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(C(=O)C1=C(C=C(C=C1)OC)O)C=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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